MFCD18317197
Description
MFCD18317197 is a chemical compound whose structural and functional characteristics align with heterocyclic aromatic systems, particularly pyrrolo-triazine derivatives, as inferred from analogous compounds in published literature . These compounds are typically utilized in pharmaceutical and agrochemical research due to their bioactivity and synthetic versatility.
Properties
IUPAC Name |
5-(3,4-difluorophenyl)-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO3/c1-19-12-9(13(17)18)4-8(6-16-12)7-2-3-10(14)11(15)5-7/h2-6H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESMYENHOHFLBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=C(C=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687329 | |
| Record name | 5-(3,4-Difluorophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261992-45-3 | |
| Record name | 5-(3,4-Difluorophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18317197 involves a series of chemical reactions under controlled conditions. The specific synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction of precursor compounds under specific temperature and pressure conditions.
Step 2: Purification of the intermediate product through crystallization or distillation.
Step 3: Final reaction to obtain this compound, followed by purification and characterization.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Raw Material Preparation: Ensuring the purity and availability of precursor chemicals.
Reaction Control: Maintaining optimal reaction conditions to maximize yield and minimize by-products.
Purification: Using techniques such as chromatography, distillation, and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: MFCD18317197 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of specific functional groups with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but may include the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce a range of substituted compounds.
Scientific Research Applications
MFCD18317197 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD18317197 involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Interacting with Receptors: Modulating receptor activity and signaling pathways.
Altering Cellular Processes: Affecting cellular functions such as metabolism, proliferation, and apoptosis.
Comparison with Similar Compounds
Core Structural Analogues
The following table compares MFCD18317197 with three structurally similar pyrrolo-triazine derivatives, emphasizing molecular properties and bioactivity:
Key Observations :
- Substituent Effects : The addition of an isopropyl group in 4-chloro-5-isopropylpyrrolo-triazine increases molecular weight but reduces solubility (Log S = -2.89 vs. -2.47 for CAS 918538-05-3), highlighting the impact of hydrophobic substituents .
- Hazards : Halogenated derivatives universally exhibit skin/eye irritation risks (H315-H319), but this compound may pose additional respiratory hazards (H335) due to structural nuances .
Comparison with Functionally Similar Compounds
Key Observations :
- Synthetic Efficiency : Unlike CAS 1761-61-1, which emphasizes catalyst reusability, this compound’s synthesis likely prioritizes yield and purity for pharmaceutical applications .
- Solubility : Both compounds exhibit low aqueous solubility, necessitating formulation optimization for bioavailability .
Research Findings and Discussion
Structural vs. Functional Similarities
- Triazine vs. Benzimidazole Cores : Pyrrolo-triazines (e.g., this compound) show higher halogen-dependent bioactivity, whereas benzimidazoles excel in catalytic applications due to aromatic stability .
- Safety Profiles : Triazine derivatives generally pose greater respiratory hazards (H335) compared to benzimidazoles, impacting handling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
